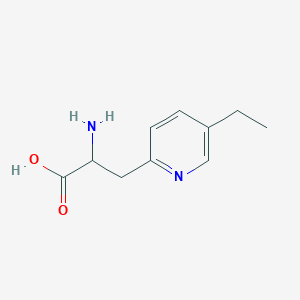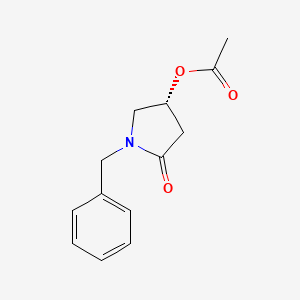
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with a benzyl group and an acetate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.
Benzylation: The pyrrolidinone ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Acetylation: The benzylated pyrrolidinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar pyrrolidinone core but differ in their substituents.
5-Amino-pyrazoles: These compounds are also used as intermediates in organic synthesis and have similar biological activities.
Uniqueness
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration and the presence of both benzyl and acetate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
192865-72-8 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
[(3R)-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)17-12-7-13(16)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
QEROPPYXWQNCJW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



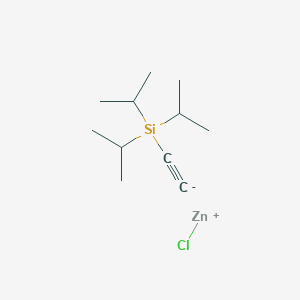
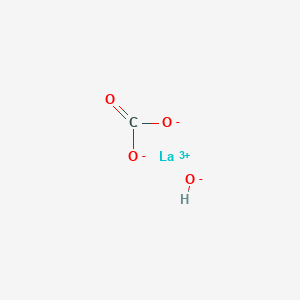
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


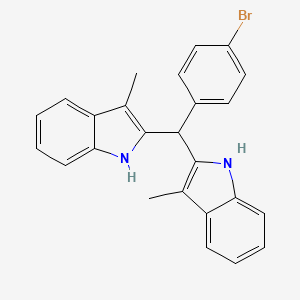
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
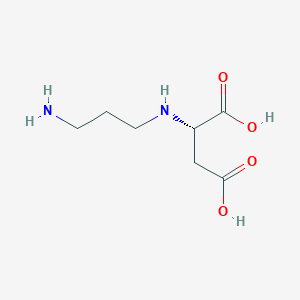
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
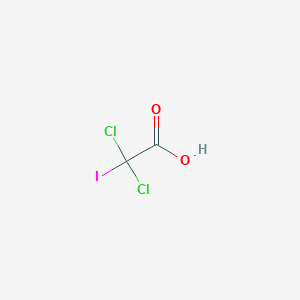
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)
